molecular formula C12H16N2O B13644657 1-(2-Ethoxyethyl)-1h-indol-4-amine

1-(2-Ethoxyethyl)-1h-indol-4-amine

Cat. No.: B13644657
M. Wt: 204.27 g/mol
InChI Key: VVQCWTKSEQAISG-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-1h-indol-4-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with an ethoxyethyl group at the nitrogen atom and an amine group at the 4-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-1h-indol-4-amine typically involves the reaction of indole with 2-ethoxyethylamine under specific conditions. One common method includes:

    Starting Materials: Indole and 2-ethoxyethylamine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: Indole is first deprotonated by the base, followed by the addition of 2-ethoxyethylamine. The reaction mixture is then stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyethyl)-1h-indol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced amine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the indole ring.

Scientific Research Applications

1-(2-Ethoxyethyl)-1h-indol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-1h-indol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-1h-indol-4-amine
  • 1-(2-Propoxyethyl)-1h-indol-4-amine
  • 1-(2-Butoxyethyl)-1h-indol-4-amine

Comparison: 1-(2-Ethoxyethyl)-1h-indol-4-amine is unique due to its specific ethoxyethyl substitution, which can influence its solubility, reactivity, and biological activity compared to its analogs. The presence of the ethoxyethyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2-ethoxyethyl)indol-4-amine

InChI

InChI=1S/C12H16N2O/c1-2-15-9-8-14-7-6-10-11(13)4-3-5-12(10)14/h3-7H,2,8-9,13H2,1H3

InChI Key

VVQCWTKSEQAISG-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C=CC2=C(C=CC=C21)N

Origin of Product

United States

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